molecular formula C20H27NO5 B14247841 10-(3,5-Diacetylanilino)-10-oxodecanoic acid CAS No. 489476-21-3

10-(3,5-Diacetylanilino)-10-oxodecanoic acid

Cat. No.: B14247841
CAS No.: 489476-21-3
M. Wt: 361.4 g/mol
InChI Key: RONHYDSOWOYGOX-UHFFFAOYSA-N
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Description

10-(3,5-Diacetylanilino)-10-oxodecanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes an anilino group substituted with acetyl groups at the 3 and 5 positions, and a decanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid typically involves the following steps:

    Formation of 3,5-Diacetylaniline: This can be achieved through the acetylation of aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling with Decanoic Acid: The 3,5-diacetylaniline is then coupled with decanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-Diacetylanilino)-10-oxodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone imine derivatives.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Various substituted anilino derivatives depending on the nucleophile used.

Scientific Research Applications

10-(3,5-Diacetylanilino)-10-oxodecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The decanoic acid backbone may facilitate membrane permeability, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diacetylaniline: A precursor in the synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid.

    Decanoic Acid: The backbone structure of the compound.

    Quinone Imines: Oxidation products of the compound.

Uniqueness

This compound is unique due to its combined structural features of an anilino group with acetyl substitutions and a decanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

489476-21-3

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

10-(3,5-diacetylanilino)-10-oxodecanoic acid

InChI

InChI=1S/C20H27NO5/c1-14(22)16-11-17(15(2)23)13-18(12-16)21-19(24)9-7-5-3-4-6-8-10-20(25)26/h11-13H,3-10H2,1-2H3,(H,21,24)(H,25,26)

InChI Key

RONHYDSOWOYGOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)O)C(=O)C

Origin of Product

United States

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